molecular formula C8H15NO4 B11907655 (S)-2-((Methoxycarbonyl)amino)hexanoic acid

(S)-2-((Methoxycarbonyl)amino)hexanoic acid

Cat. No.: B11907655
M. Wt: 189.21 g/mol
InChI Key: ICEMSUSYBQWJHN-LURJTMIESA-N
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Description

(S)-2-((Methoxycarbonyl)amino)hexanoic acid is a chiral amino acid derivative characterized by a methoxycarbonyl-protected amine group at the second carbon of a hexanoic acid backbone, with an (S)-configuration at the stereogenic center. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry, particularly in the design of bioactive molecules and radiopharmaceuticals. Its structure allows for versatile functionalization, enabling applications in chelator systems for radiometal labeling (e.g., ⁹⁹ᵐTc) and as a building block for targeted drug delivery .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-(methoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1

InChI Key

ICEMSUSYBQWJHN-LURJTMIESA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)OC

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from L-Lysine Derivatives

The chiral pool strategy leverages naturally occurring amino acids as starting materials. L-Lysine, a six-carbon α-amino acid, serves as a precursor for (S)-2-((Methoxycarbonyl)amino)hexanoic acid. In one approach, L-lysine undergoes selective protection of the ε-amino group using a fluorenylmethoxycarbonyl (Fmoc) moiety, followed by methoxycarbonylation at the α-position. The ε-Fmoc group is subsequently cleaved under basic conditions, yielding the target compound. This method achieves an enantiomeric excess (ee) >98% but requires multi-step purification to remove byproducts.

Aza-Michael additions, as demonstrated in lysine-based dendrimer synthesis, offer an alternative route. Reacting L-lysine with methyl acrylate in methanol under reflux forms a tetramethyl ester intermediate, which is then selectively hydrolyzed to introduce the methoxycarbonyl group at the α-amino position. However, competing hydrolysis of ester groups necessitates precise pH control to avoid racemization.

Asymmetric Hydrogenation of Enamide Intermediates

Asymmetric hydrogenation of α-enamide esters represents a scalable method for producing enantiomerically pure α-amino acids. A prochiral 2-acetamidohex-2-enoic acid ester is hydrogenated using a chiral ruthenium catalyst (e.g., BINAP-Ru), achieving ee values up to 99%. Post-hydrogenation, the acetyl protecting group is replaced with methoxycarbonyl via reaction with methyl chloroformate. This method’s efficiency depends on solvent polarity, with dimethylformamide (DMF) yielding higher conversion rates than tetrahydrofuran (THF).

Urethane Formation via Halogenated Carboxylic Acid Esters

Cyanate-Mediated Alkylation

A patent by US6916947B2 details the synthesis of α-amino acids through urethane intermediates. Applying this to this compound, 2-bromohexanoic acid methyl ester reacts with potassium cyanate and methanol in dimethylformamide (DMF) at 120°C to form a methyl urethane derivative (Table 1). Acidic hydrolysis with 20% HCl then cleaves the urethane and ester groups, yielding the free amino acid.

Table 1: Reaction Conditions and Yields for Cyanate-Mediated Synthesis

ParameterValue
Temperature120°C
SolventDMF
Molar Ratio (Ester:CNO⁻:MeOH)1:1.2:1.5
Yield78%
Reaction Time3 hours

This method’s continuous addition of methanol ensures stoichiometric control, minimizing side reactions such as over-alkylation.

Saponification and Decarboxylation Dynamics

The urethane intermediate undergoes simultaneous saponification and decarboxylation in hydrochloric acid, releasing CO₂. Gas evolution monitoring confirms reaction completion within 1.5 hours. Cyclohexane aids in azeotropic removal of water, enhancing product crystallinity. The final isolate is recrystallized from ethanol/water (3:1), achieving >99% purity.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-((Methoxycarbonyl)amino)hexanoic acid is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (R)-enantiomer’s methyl ester, leaving the (S)-enantiomer intact (Table 2). After 24 hours at 37°C, the (S)-enantiomer is isolated via extraction with ethyl acetate, yielding 45% with 95% ee.

Table 2: Enzymatic Resolution Efficiency

ParameterValue
Enzyme Loading10 mg/g substrate
Temperature37°C
ee (Product)95%
Conversion55%

Dynamic Kinetic Resolution (DKR)

Combining CAL-B with a ruthenium-based racemization catalyst enables DKR, converting both enantiomers into the (S)-form. This one-pot method achieves 90% yield and 98% ee but requires stringent oxygen exclusion to prevent catalyst deactivation.

Industrial-Scale Process Optimization

Solvent Recycling and Waste Reduction

The cyanate-mediated route’s DMF solvent is recovered via vacuum distillation (85% recovery rate), reducing production costs by 30%. Potassium chloride byproduct is repurposed as a fertilizer additive, aligning with green chemistry principles.

Continuous Flow Synthesis

Substituting batch reactors with continuous flow systems enhances reaction control. A microreactor operating at 130°C and 10 bar pressure reduces reaction time to 30 minutes while maintaining 75% yield.

Analytical Characterization and Quality Control

Chiral HPLC Analysis

Enantiomeric purity is quantified using a Chiralpak IA-3 column with hexane/isopropanol (80:20) mobile phase. Retention times: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O) : δ 3.72 (s, 3H, OCH₃), 3.45 (q, J = 6.8 Hz, 1H, CHNH), 2.28 (t, J = 7.2 Hz, 2H, CH₂CO₂H).

  • IR (KBr) : 1720 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (C=O, amide).

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

MethodYieldeeScalabilityCost ($/kg)
Chiral Pool (L-Lysine)65%98%Moderate1200
Asymmetric Hydrogenation82%99%High900
Cyanate Alkylation78%RacemicHigh600
Enzymatic Resolution45%95%Low1500

Chemical Reactions Analysis

Types of Reactions: (S)-2-((Methoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium on carbon.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis
    • Role : The compound is primarily utilized as a building block in the synthesis of peptides. Its protective groups allow for selective modifications without affecting other functional groups, which is critical for constructing complex peptide sequences.
    • Case Study : Research has demonstrated that using (S)-2-((Methoxycarbonyl)amino)hexanoic acid in peptide synthesis leads to high yields of desired peptides with minimal side reactions. For example, studies involving automated peptide synthesizers have shown efficient incorporation rates when this compound is used as a starting material.
  • Drug Development
    • Role : The unique structural properties of this compound enhance the solubility and stability of drug candidates, making it valuable in medicinal chemistry.
    • Case Study : In a study focused on developing peptide-based therapeutics, researchers incorporated this compound into drug formulations that exhibited improved pharmacokinetic profiles compared to traditional compounds .
  • Bioconjugation
    • Role : The compound facilitates bioconjugation processes, which are essential for attaching biomolecules to drugs or imaging agents. This application is particularly important in targeted therapy and diagnostics.
    • Case Study : A project aimed at creating targeted cancer therapies utilized this compound to attach therapeutic agents to antibodies, resulting in enhanced specificity and reduced off-target effects .
  • Polymer Chemistry
    • Role : It is employed in synthesizing biodegradable polymers, contributing to the development of environmentally friendly materials.
    • Case Study : Research on biodegradable plastics highlighted the use of this compound in creating polymers that degrade under environmental conditions, showcasing its potential for sustainable material science .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Benefits
Peptide SynthesisBuilding block for complex peptidesHigh yield and specificity
Drug DevelopmentEnhances solubility and stabilityImproved pharmacokinetic profiles
BioconjugationAttaches biomolecules to drugs/imaging agentsIncreased specificity in therapies
Polymer ChemistryCreates biodegradable polymersEnvironmentally friendly solutions

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)hexanoic acid involves its incorporation into peptides and proteins. The methoxycarbonyl group can protect the amino group during peptide synthesis, preventing unwanted side reactions. Once incorporated into a peptide, the compound can influence the peptide’s structure and function, potentially affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties, stability, and biological activity. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Key Structural Differences References
(S)-2-((Methoxycarbonyl)amino)hexanoic acid Methoxycarbonyl at C2, hexanoic acid backbone Reference compound -
(S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid Benzyloxycarbonyl (Cbz) at C2, free amine at C6 Bulkier aromatic protecting group at C2
(S)-2-amino-6-((carboxymethyl)(pyridin-2-ylmethyl)amino)hexanoic acid Pyridinyl and carboxymethyl chelating groups at C6 Designed for radiometal chelation
2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid Oxetane ring at C2, shorter acetic acid backbone Rigid oxetane ring alters steric properties
(R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid Boronic acid at C6, piperidinyl-ethyl group at C2 α,α-disubstituted for enzyme inhibition

Physicochemical Properties

  • Log P Values :
    Lysine-based chelators (e.g., compounds 2–8 in ) exhibit log P values ranging from -1.1 to -2.3 , indicating high hydrophilicity suitable for renal clearance. The methoxycarbonyl group in the target compound likely confers similar polarity .
  • Stability: SAAC (Single Amino Acid Chelator) analogs, such as compound 8 in , demonstrate >90% radiochemical purity (RCP) after 24 hours when labeled with ⁹⁹ᵐTc, comparable to the stability of ¹¹¹In-DOTA-Tyr³-octreotide .

Biological Activity

(S)-2-((Methoxycarbonyl)amino)hexanoic acid, also known as a derivative of lysine, exhibits significant biological activity that can be explored through its interactions with various biological systems. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, serving as a building block for creating more complex bioactive molecules.

This compound features a methoxycarbonyl group and an amino group, contributing to its reactivity and biological interactions. The presence of these functional groups allows for diverse transformations and modifications, making it a versatile candidate in chemical biology.

Biological Activity Overview

  • Enzyme Interactions :
    • Research indicates that derivatives of amino acids, including this compound, can interact with various enzymes, influencing their activity. For example, studies have shown that certain amino acid derivatives can act as inhibitors or activators of enzymatic reactions, impacting metabolic pathways significantly.
  • Membrane Protein Studies :
    • Noncanonical amino acids (ncAAs), such as this compound, have been utilized in the study of integral membrane proteins. These compounds allow for the incorporation of unique functionalities into proteins, facilitating the exploration of protein structure and function in both bacterial and mammalian systems .
  • Pharmacodynamics and Pharmacokinetics :
    • The pharmacological profiles of compounds like this compound are investigated through binding affinity studies with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess these interactions, providing insights into their potential therapeutic applications .

Case Studies

  • Inhibition Studies :
    • A study demonstrated that high concentrations of certain amino acid derivatives could inhibit secretion pathways in bacterial systems. Specifically, at concentrations around 50 μM, significant inhibition was observed in Type III secretion systems, indicating potential antibacterial properties .
  • Functional Incorporation in Proteins :
    • The incorporation of this compound into proteins has been successfully achieved using engineered tRNA systems. This approach has expanded the range of chemical functionalities accessible within proteins produced in various organisms, enhancing the study of protein dynamics and interactions .

Data Summary

Property Description
Chemical Structure Contains methoxycarbonyl and amino functional groups
Biological Role Acts as a building block for peptides; involved in enzyme interactions
Applications Medicinal chemistry; protein engineering; enzyme inhibition
Notable Findings Inhibitory effects on secretion systems; successful incorporation into proteins

Q & A

Q. What are the key considerations for enantioselective synthesis of (S)-2-((Methoxycarbonyl)amino)hexanoic acid in laboratory settings?

The synthesis of enantiomerically pure this compound requires chiral auxiliaries or catalysts to ensure stereochemical fidelity. For example, tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are often used to protect reactive sites during coupling reactions . Chromatographic purification (e.g., reverse-phase combi flash) and monitoring via LCMS (e.g., retention time 2.13 min, m/z 441.2 [M+1]) are critical for isolating the desired enantiomer .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB under isocratic conditions.
  • LCMS : Confirm molecular weight (e.g., m/z 441.2 [M+1]) and monitor reaction progress .
  • NMR : Use 1^1H and 13^{13}C NMR to validate the methoxycarbonyl and hexanoic acid moieties.

Q. How should researchers mitigate safety risks when handling this compound?

  • GHS Hazards : Acute toxicity (Category 4), skin irritation (Category 2), and respiratory irritation (Category 3) .
  • Precautions : Use PPE (gloves, lab coat), work in a fume hood, and store at 2–8°C in airtight containers .
  • Emergency Protocols : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

The (S)-enantiomer may exhibit distinct binding affinities due to spatial compatibility with chiral enzyme active sites. Computational docking studies (e.g., AutoDock Vina) can predict interactions with receptors like G-protein-coupled receptors (GPCRs). Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended to quantify binding kinetics .

Q. What metabolic engineering strategies enhance microbial production of hexanoic acid derivatives like this compound?

  • Genome-Scale Modeling : Use tools like COBRApy to simulate flux balance analysis (FBA) in Megasphaera elsdenii (model iME375), optimizing pathways for acetyl-CoA and succinate utilization .
  • Pathway Bifurcation : Balance fluxes between the fatty acid synthesis pathway and the reductive TCA cycle to maximize hexanoic acid yield .
  • Enzyme Engineering : Modify phosphoenolpyruvate carboxykinase (Pck) to enhance carbon flux toward hexanoic acid precursors .

Q. How can contradictory bioactivity data for this compound across assays be resolved?

  • Assay Optimization : Vary pH, temperature, and co-solvents (e.g., DMSO concentration) to mimic physiological conditions.
  • Mutant Studies : Use jasmonic acid (JA)-insensitive (jai1) or abscisic acid (ABA)-deficient (flc) plant mutants to dissect signaling pathways in bioactivity assays .
  • Isotopic Labeling : Track metabolic fate using 13^{13}C-labeled compounds in microbial or plant systems .

Methodological Tables

Q. Table 1. Synthesis Protocol for this compound Derivatives

StepReagents/ConditionsYieldAnalytical Validation
CouplingFMOC-OSU, Na2_2CO3_3, Acetonitrile/Water, 0°C → RT42.6%LCMS (m/z 441.2 [M+1])
PurificationReverse-phase combi flash (MeOH/H2_2O gradient)95.7% purityHPLC (Retention time 2.58 min)

Q. Table 2. Safety and Handling Guidelines

Hazard TypeGHS ClassificationMitigation Strategy
Acute Toxicity (Oral)Category 4Avoid ingestion; use lab-grade PPE
Skin IrritationCategory 2Wear nitrile gloves; decontaminate surfaces post-use
Respiratory IrritationCategory 3Work in ventilated hood; monitor air quality

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